
(4-Bromo-3-methylisoxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromo-3-methylisoxazol-5-yl)methanol” is a chemical compound with the molecular formula C5H6BrNO2 and a molecular weight of 192.01 . It is also known by other synonyms such as “4-Bromo-3-methyl-5-isoxazolemethanol” and "5-Isoxazolemethanol, 4-bromo-3-methyl-" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Molecular Studies
(4-Bromo-3-methylisoxazol-5-yl)methanol has been explored for its potential in synthesizing novel chemical compounds and studying molecular aggregation. For instance, the compound played a role in the synthesis of novel S-β-D-glucosides containing 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols. These compounds were characterized by elemental analyses and spectral data, indicating its utility in creating new molecular structures (Chao & Wang, 2013). Similarly, studies have shown how molecular aggregation in certain derivatives can be influenced by solvent effects, highlighting the intricate molecular behaviors that this compound derivatives can exhibit (Matwijczuk et al., 2016).
Catalysis and Chemical Reactions
The compound has also been involved in studies focusing on catalysis and complex chemical reactions. Research demonstrates its use in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes, showcasing its utility in catalytic processes and the synthesis of dienes with high yields and enantioselectivities (Durán-Galván & Connell, 2010). Additionally, the compound's interaction with methanol has been studied, shedding light on its reactivity and potential in developing synthetic methodologies (Sarki et al., 2021).
Material and Photolysis Studies
Furthermore, this compound derivatives have been used in material studies and photolysis research. Investigations into the photolysis of related compounds in methanol have provided insights into the photochemical behavior and product formation of these molecules, contributing to our understanding of their stability and reactivity under light exposure (Prager & Smith, 1994).
Antibacterial and Cytotoxic Activity
The compound has shown potential in medical research, particularly in the synthesis of derivatives with antibacterial and cytotoxic activities. Studies have reported the synthesis and evaluation of derivatives for their antibacterial properties, indicating its potential role in developing new antimicrobial agents (Hui et al., 2010). Additionally, research has explored the synthesis of novel derivatives and their cytotoxic activity against various human cancer cell lines, highlighting its possible applications in cancer treatment (Rao et al., 2014).
Propiedades
IUPAC Name |
(4-bromo-3-methyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFXRMJDKKFWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)
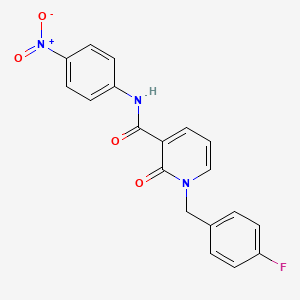


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)
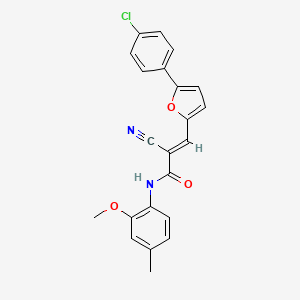
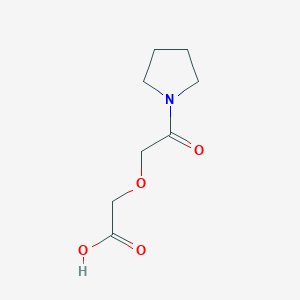
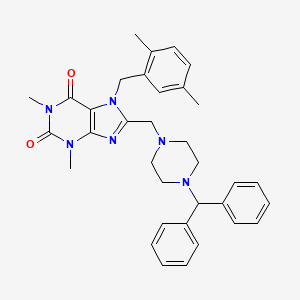
![5-(4-ethylphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2974888.png)
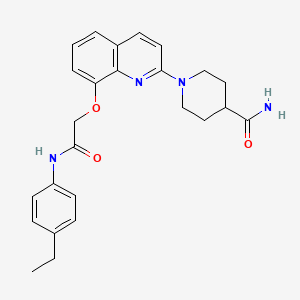


![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)
![N-(2-methyl-5-nitrophenyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2974897.png)